DE(methyl)-alvameline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
DE(methyl)-alvameline is a derivative of alvameline, a compound known for its potential therapeutic effects, particularly in the treatment of neurological disorders. The demethylation process involves the removal of a methyl group from alvameline, potentially altering its pharmacological properties and enhancing its efficacy or reducing side effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DE(methyl)-alvameline typically involves the demethylation of alvameline. This can be achieved through various chemical reactions, such as:
Oxidative Demethylation: Using oxidizing agents like hydrogen peroxide or peracids under controlled conditions.
Reductive Demethylation: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or borane complexes.
Catalytic Demethylation: Utilizing catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Industrial Production Methods
Industrial production of this compound may involve large-scale catalytic demethylation processes due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
DE(methyl)-alvameline can undergo various chemical reactions, including:
Oxidation: Reacting with oxidizing agents to form corresponding oxides.
Reduction: Interaction with reducing agents to yield reduced forms.
Substitution: Participating in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully reduced forms of the compound.
Scientific Research Applications
DE(methyl)-alvameline has a wide range of scientific research applications:
Chemistry: Used as a model compound to study demethylation reactions and their mechanisms.
Biology: Investigated for its effects on cellular processes and potential as a biochemical tool.
Medicine: Explored for its therapeutic potential in treating neurological disorders, such as Alzheimer’s disease and schizophrenia.
Industry: Utilized in the development of new pharmaceuticals and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism of action of DE(methyl)-alvameline involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. By binding to these receptors, it can modulate their activity, leading to changes in neurotransmission and potentially alleviating symptoms of neurological disorders. The exact pathways involved may include modulation of cholinergic and glutamatergic systems.
Comparison with Similar Compounds
Similar Compounds
Alvameline: The parent compound, known for its neuroprotective and cognitive-enhancing effects.
Tacrine: Another cholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Donepezil: A widely used drug for Alzheimer’s disease, with a similar mechanism of action.
Uniqueness
DE(methyl)-alvameline is unique due to its modified structure, which may confer distinct pharmacological properties compared to its parent compound and other similar drugs. The demethylation process can enhance its efficacy, reduce side effects, or alter its interaction with molecular targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
5-(2-ethyltetrazol-5-yl)-1,2,3,6-tetrahydropyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5/c1-2-13-11-8(10-12-13)7-4-3-5-9-6-7/h4,9H,2-3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCDFRUNFDIIQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1N=C(N=N1)C2=CCCNC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221549-70-8 |
Source
|
Record name | LU-25-077 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0221549708 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LU-25-077 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TFP5TM9KNX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.